molecular formula C13H19N B1386162 N-(2,4,5-Trimethylbenzyl)cyclopropanamine CAS No. 1079178-94-1

N-(2,4,5-Trimethylbenzyl)cyclopropanamine

Cat. No.: B1386162
CAS No.: 1079178-94-1
M. Wt: 189.3 g/mol
InChI Key: YIWUYMTUVACSAQ-UHFFFAOYSA-N
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Description

N-(2,4,5-Trimethylbenzyl)cyclopropanamine is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a benzylamine moiety, which is further substituted with three methyl groups at the 2, 4, and 5 positions of the benzene ring. It is primarily used in scientific research and has various applications in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-Trimethylbenzyl)cyclopropanamine typically involves the reaction of 2,4,5-trimethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trimethylbenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,5-Trimethylbenzyl)cyclopropanamine has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic applications.

    Biological Studies: It is used in studies to understand the interaction of cyclopropane-containing compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4,5-Trimethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropane ring and benzylamine moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4,5-Trimethylbenzyl)cyclopropanamine is unique due to the presence of three methyl groups at specific positions on the benzene ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[(2,4,5-trimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9-6-11(3)12(7-10(9)2)8-14-13-4-5-13/h6-7,13-14H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUYMTUVACSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4,5-Trimethylbenzyl)cyclopropanamine
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N-(2,4,5-Trimethylbenzyl)cyclopropanamine
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N-(2,4,5-Trimethylbenzyl)cyclopropanamine
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N-(2,4,5-Trimethylbenzyl)cyclopropanamine

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